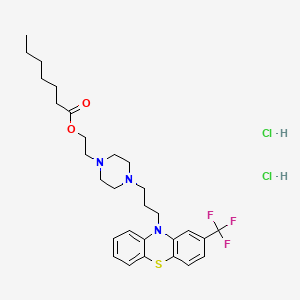
フルフェナジンエナント酸二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluphenazine Enanthate Dihydrochloride is a phenothiazine antipsychotic drug, a dopaminergic antagonist, and an anticoronaviral agent . It is used for the symptomatic management of psychosis in patients with schizophrenia .
Synthesis Analysis
The synthesis of Fluphenazine Enanthate Dihydrochloride involves the preparation of fluphenazine analogues . The key intermediate, epoxide 2, is prepared via the treatment of commercially available compounds . The expected phenothiazines are separated by column chromatography, providing the products in the form of oils .Molecular Structure Analysis
The molecular formula of Fluphenazine Enanthate Dihydrochloride is C29H38F3N3O2S · 2HCl . Its molecular weight is 622.61 . The IUPAC name is 2- [4- [3- [2- (trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate .Chemical Reactions Analysis
Fluphenazine Enanthate Dihydrochloride blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .Physical And Chemical Properties Analysis
Fluphenazine Enanthate Dihydrochloride is a member of phenothiazines . It has a molecular weight of 549.7 g/mol . The CAS Number is 3105-68-8 .科学的研究の応用
医薬品標準品
フルフェナジンエナント酸二塩酸塩は、米国薬局方 (USP) 標準品として使用されています {svg_1}. これは、USP コンピンディウムに記載されている特定の品質試験およびアッセイで使用する目的です {svg_2}. これは、医薬品の研究および製造における他の物質の強度、品質、純度、および同一性を判断するための基準となることを意味します {svg_3}.
長期神経遮断療法
フルフェナジンは、長期神経遮断療法を必要とする患者を治療するために使用されるフェノチアジン系薬剤です {svg_4}. 神経遮断薬は、主に精神病、特に統合失調症や双極性障害の治療に使用され、急性せん妄や興奮状態の治療にも使用できます {svg_5}.
精神病性障害の管理
フルフェナジンは、精神病性障害の症状の管理に適応があります {svg_6}. これには、幻覚、妄想、思考の混乱などの症状を管理するのに役立つ統合失調症などの病状が含まれます {svg_7}.
舞踏病の治療
フルフェナジンは、舞踏病の治療に他の薬物と組み合わせて使用されます {svg_8}これは、体のさまざまな部分を影響する可能性のある、不随意で不規則な運動を特徴とする神経疾患です {svg_9}.
トゥレット症候群の管理
フルフェナジンは、トゥレット症候群の管理にも使用されます {svg_10}これは、チックと呼ばれる、反復的で、ステレオタイプ的な、不随意の運動と発声を特徴とする病状です {svg_11}.
うつ病の治療
フルフェナジンは、他の薬物と組み合わせて、うつ病の治療に使用されます {svg_12}. これは、悲しみ、絶望感、食欲や睡眠のパターン変化などのうつ病の症状を軽減するのに役立ちます {svg_13}.
Safety and Hazards
作用機序
Target of Action
Fluphenazine Enanthate Dihydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.
Mode of Action
Fluphenazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .
Biochemical Pathways
The blockade of dopaminergic receptors by Fluphenazine leads to a decrease in the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Pharmacokinetics
The pharmacokinetics of Fluphenazine Enanthate Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Fluphenazine when taken orally is about 2.7% . The elimination half-life of Fluphenazine when administered intramuscularly is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . It is excreted through urine and feces .
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily involve the reduction of psychotic symptoms in conditions such as schizophrenia . By blocking dopamine receptors, Fluphenazine helps to balance dopamine levels in the brain, which can alleviate symptoms of psychosis .
生化学分析
Biochemical Properties
Fluphenazine Enanthate Dihydrochloride interacts with various biomolecules, primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
Fluphenazine Enanthate Dihydrochloride influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is believed to depress the reticular activating system, which plays a crucial role in wakefulness and alertness .
Molecular Mechanism
The molecular mechanism of Fluphenazine Enanthate Dihydrochloride involves its ability to block dopamine receptors . This blocking action is believed to be related to its therapeutic effects in treating psychotic disorders .
Temporal Effects in Laboratory Settings
It is known that the compound and its metabolites are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
The effects of Fluphenazine Enanthate Dihydrochloride vary with different dosages in animal models
Metabolic Pathways
Fluphenazine Enanthate Dihydrochloride is involved in various metabolic pathways. It is metabolized into sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) metabolites .
Transport and Distribution
Fluphenazine Enanthate Dihydrochloride is distributed within cells and tissues. It is found to be 10- to 27-fold higher in brain regions than in plasma . Liver contained the highest levels of all analytes at all doses .
特性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORZKYVLRPQZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
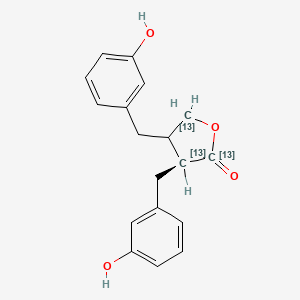


![(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/no-structure.png)
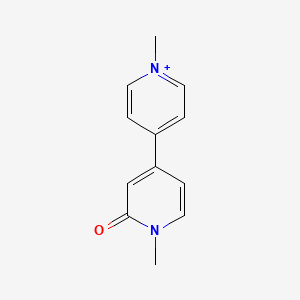

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)
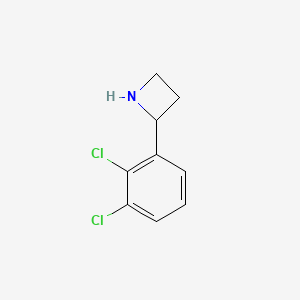

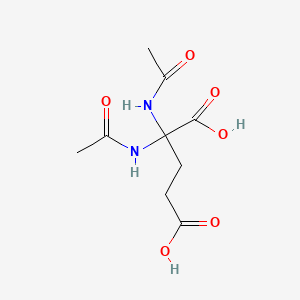

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
